molecular formula C24H18N4O5 B2446886 N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 952969-42-5

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2446886
CAS No.: 952969-42-5
M. Wt: 442.431
InChI Key: UQQHNFYZSMDPIW-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a novel, synthetically derived small molecule designed for advanced pharmaceutical and oncology research. This complex hybrid compound features a coumarin core linked to an imidazo[1,2-b]pyridazine scaffold, two structural motifs with significant relevance in medicinal chemistry. The coumarin (2-oxo-2H-chromene) component is a privileged structure known for its diverse biological activities. Recent studies highlight that coumarin-3-carboxamide derivatives exhibit potent and selective inhibitory effects on various therapeutic targets. Notably, similar compounds have demonstrated exceptional activity as monoamine oxidase-B (MAO-B) inhibitors with IC50 values in the nanomolar to picomolar range, and have been investigated as potential anti-austerity agents that target cancer cell tolerance to nutrient starvation . The imidazo[1,2-b]pyridazine moiety is a nitrogen-rich heterocyclic system frequently employed in drug discovery. Nitrogen-based heterocycles like this one are considered crucial building blocks due to their widespread presence in FDA-approved drugs and their ability to confer favorable pharmacokinetic properties and target engagement . This specific molecular architecture suggests potential application in kinase inhibition pathways, which are often dysregulated in cancers and other proliferative diseases. This product is offered as a high-purity chemical entity for research purposes only. It is intended for use in in vitro binding assays, cell-based viability studies, and as a lead compound for the development of novel therapeutic agents. Researchers can utilize this molecule to explore structure-activity relationships (SAR) and mechanisms of action within biological systems. Please Note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O5/c1-31-20-8-7-14(18-13-28-21(25-18)9-10-22(27-28)32-2)12-17(20)26-23(29)16-11-15-5-3-4-6-19(15)33-24(16)30/h3-13H,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQHNFYZSMDPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex synthetic compound that has garnered attention for its potential biological activity, particularly in the context of cancer therapy and other therapeutic areas. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a chromene core fused with an imidazo[1,2-b]pyridazine moiety. Its molecular formula is C22H20N4O3C_{22}H_{20}N_{4}O_{3} with a molecular weight of approximately 388.427 g/mol. The presence of methoxy groups enhances its solubility and reactivity, which are essential for its biological interactions.

Research indicates that this compound primarily exerts its biological effects through the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is critical for regulating cell growth and proliferation. By inhibiting mTOR, the compound induces G1-phase cell cycle arrest and suppresses phosphorylation of key proteins such as AKT and S6, leading to reduced cancer cell proliferation and survival .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity Mechanism Reference
AnticancerInhibition of mTOR pathway
Anti-inflammatoryModulation of inflammatory cytokines
AntimicrobialInhibition of microbial growth

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that the compound significantly inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The study reported IC50 values in the low micromolar range, indicating potent activity against cancer cells .
  • Anti-inflammatory Effects : In vitro studies showed that this compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Properties : The compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 128 μg/mL against Staphylococcus aureus and MRSA strains .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity. Common synthetic routes include:

  • Formation of the imidazo[1,2-b]pyridazine core through cyclization reactions.
  • Coupling reactions to attach the chromene moiety.

These methods have been refined to enhance efficiency and scalability for potential industrial applications .

Preparation Methods

Bromination of Imidazo[1,2-b]Pyridazine

Regioselective bromination at C3 position is critical for subsequent functionalization:

Method Conditions Yield Key Observations Source
NBS/AIBN/CHCl₃ Reflux, 2 hr 75% Requires radical initiator
Br₂/AcOH 0°C → RT, 1 hr 36% Low yield due to di-bromination
NBS/Chloroform Reflux, 0.5 hr 74% Short reaction time

Optimized Protocol (Patent CN116249704A):
3-Amino-6-methoxypyridazine (10 mmol) reacts with α-bromoacetophenone (12 mmol) in EtOH/H₂O (3:1) at 80°C for 4 hr. Cyclization yields 6-methoxyimidazo[1,2-b]pyridazine (82% yield).

Functionalization at C2 Position

Palladium-catalyzed cross-coupling enables introduction of aryl groups:

Pd(OAc)₂ (5 mol%)
XPhos (10 mol%)
K₂CO₃, DMF/H₂O (4:1)
110°C, 12 hr

Coupling with 2-methoxy-5-bromophenylboronic acid achieves 85% conversion.

Synthesis of 2-Oxo-2H-Chromene-3-Carboxamide

Chromene Ring Formation

Acid-catalyzed condensation of salicylaldehyde derivatives with diethyl malonate:

$$ \text{Salicylaldehyde} + \text{CH}2(\text{COOEt})2 \xrightarrow{\text{H}2\text{SO}4} 2\text{-Oxo-2H-chromene-3-carboxylate} $$

Ester hydrolysis with NaOH/EtOH (90% yield) followed by activation as acid chloride using SOCl₂.

Carboxamide Formation

Coupling with 2-methoxy-5-aminophenyl intermediate:

$$ \text{Chromene-COCl} + \text{Ar-NH}2 \xrightarrow{\text{Et}3\text{N}} \text{Carboxamide} $$

Triethylamine (2 eq) in THF at 0°C → RT, 94% isolated yield.

Final Assembly via Ullmann Coupling

Integration of subunits employs copper-mediated Ullmann reaction:

Component Equiv Conditions Yield
Imidazopyridazine 1.2 CuI (20 mol%) 78%
Iodoarene 1.0 L-Proline (40 mol%)
DMSO, 110°C, 24 hr

Key Parameters:

  • Oxygen-free environment critical for preventing copper oxidation
  • DMSO enhances solubility of aromatic intermediates
  • Post-reaction purification via silica chromatography (EtOAc/Hexanes)

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):
δ 8.72 (d, J=4.4 Hz, 1H, Pyridazine-H)
8.25 (s, 1H, Chromene-H)
7.98 (d, J=8.8 Hz, 2H, Aryl-H)
3.95 (s, 3H, OCH₃)
3.89 (s, 3H, OCH₃)

HRMS (ESI⁺):
Calc. for C₂₅H₂₀N₄O₅ [M+H]⁺: 457.1509
Found: 457.1512

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient):

  • Retention time: 12.7 min
  • Purity: 99.3% (254 nm)

Process Optimization Challenges

  • Bromination Selectivity
    • NBS/AIBN system minimizes di-bromination vs Br₂/AcOH (7% vs 29% byproducts)
  • Coupling Efficiency
    • Buchwald-Hartwig amidation superior to Ullmann in scalability (Pd vs Cu)
  • Chromene Stability
    • Lactone ring sensitive to basic conditions - pH maintained <9 during reactions

Q & A

Q. What are the established synthetic routes for this compound, and what methodological considerations are critical for reproducibility?

Answer: The synthesis involves multi-step heterocyclic coupling. Key steps include:

Core Chromene Formation : Condensation of 2-imino-2H-chromene-3-carboxamide derivatives with substituted phenyl amines under reflux conditions (e.g., ethanol, 5–6 hours) .

Imidazo[1,2-b]pyridazine Coupling : Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce the 6-methoxyimidazo[1,2-b]pyridazine moiety.

Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) to achieve ≥95% purity.

Q. Critical Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Use anhydrous conditions for moisture-sensitive steps.
  • Optimize stoichiometry to minimize byproducts (e.g., unreacted intermediates).

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldReference
Chromene core2-imino-N-phenyl-2H-chromene-3-carboxamide, reflux in ethanol65–75%
Heterocyclic couplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C50–60%

Q. Which spectroscopic and analytical techniques are essential for structural validation?

Answer: A combination of techniques ensures accurate characterization:

  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .
  • NMR (¹H/¹³C) : Assign aromatic protons (δ 6.5–8.5 ppm) and quaternary carbons in the chromene/imidazopyridazine cores .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected m/z ~460).
  • Elemental Analysis : Confirm purity (>95% C, H, N content) .

Q. Table 2: Key NMR Assignments for Analogous Compounds

Proton/CarbonChemical Shift (δ, ppm)Assignment
Chromene C=O165–170 (¹³C)Carbonyl group
Imidazopyridazine CH7.2–7.8 (¹H)Aromatic protons

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement?

Answer: Discrepancies often arise from disordered solvent molecules or twinning. Methodological solutions include:

Software Tools : Use SHELXL for small-molecule refinement and SHELXE for phase problem resolution .

Validation : Cross-check with the CCP4 suite (e.g., REFMAC5 for macromolecular compatibility) .

Data Collection : High-resolution X-ray data (≤1.0 Å) reduces ambiguity in electron density maps.

Q. Example Workflow :

  • Process raw data with XDS or HKL-3000.
  • Refine using SHELXL-2018 with twin-law correction.
  • Validate with PLATON (check for missed symmetry).

Q. What strategies optimize bioactivity through structure-activity relationship (SAR) studies?

Answer: Focus on modifying key pharmacophores:

Chromene Core : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .

Imidazopyridazine Ring : Vary methoxy positioning to modulate steric/electronic effects.

Bioassay Design :

  • In vitro enzyme inhibition : Measure IC₅₀ against target kinases or IMPDH .
  • Cellular assays : Evaluate cytotoxicity (e.g., MTT assay) and selectivity (normal vs. cancer cells).

Q. Table 3: Hypothetical SAR Data for Analogous Inhibitors

SubstituentEnzyme IC₅₀ (nM)Selectivity Index
6-OCH₃12 ± 215x
6-Cl8 ± 18x

Q. How should conflicting solubility or stability data be addressed in formulation studies?

Answer:

Solubility Enhancement :

  • Use co-solvents (e.g., DMSO:PEG 400, 1:4 v/v) or cyclodextrin inclusion complexes.
  • Measure via shake-flask method (pH 7.4 PBS) .

Stability Testing :

  • Accelerated degradation studies (40°C/75% RH, 4 weeks) with HPLC monitoring.
  • Identify degradation products via LC-MS/MS .

Q. What computational methods predict binding modes with biological targets?

Answer:

Docking Simulations : Use AutoDock Vina or Glide with crystal structures (e.g., PDB: 3T88 for IMPDH) .

MD Simulations : Run 100 ns trajectories in GROMACS to assess protein-ligand stability.

Pharmacophore Modeling : Map essential H-bond donors/acceptors using MOE.

Q. Key Parameters :

  • Binding energy ≤ -8 kcal/mol.
  • RMSD ≤ 2.0 Å for pose reproducibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.